

Application Notes and Protocols for CREKA Peptide Synthesis and Purification

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Compound of Interest		
Compound Name:	CREKA peptide	
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Abstract

The **CREKA peptide**, with the sequence Cys-Arg-Glu-Lys-Ala, is a linear five-amino-acid peptide that has garnered significant interest in biomedical research and drug development.[1] It has been identified as a tumor-homing peptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment.[1] This targeting capability makes CREKA a promising candidate for the development of targeted drug delivery systems and diagnostic imaging agents. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the **CREKA peptide**, as well as a method for assessing its biological activity.

Introduction

The **CREKA peptide** is a valuable tool in cancer research due to its ability to selectively bind to the tumor vasculature.[2] Its small size and linear structure make it amenable to chemical synthesis, allowing for the incorporation of modifications such as fluorescent labels or drug conjugates.[1] The synthesis is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). This application note provides a comprehensive guide for researchers to produce high-purity **CREKA peptide** for in vitro and in vivo studies.



Data Presentation

Physicochemical Properties of CREKA Peptide

Property	Value
Amino Acid Sequence	Cys-Arg-Glu-Lys-Ala
Molecular Formula	C23H43N9O8S
Molecular Weight	605.71 g/mol

Materials for Synthesis and Purification

Material	Supplier
Fmoc-Ala-Wang resin	Various
Fmoc-Cys(Trt)-OH	Various
Fmoc-Arg(Pbf)-OH	Various
Fmoc-Glu(OtBu)-OH	Various
Fmoc-Lys(Boc)-OH	Various
N,N-Dimethylformamide (DMF)	HPLC Grade
Piperidine	Reagent Grade
Dichloromethane (DCM)	HPLC Grade
N,N'-Diisopropylcarbodiimide (DIC)	Reagent Grade
Hydroxybenzotriazole (HOBt)	Reagent Grade
Trifluoroacetic acid (TFA)	Reagent Grade
Triisopropylsilane (TIS)	Reagent Grade
Diethyl ether	Reagent Grade
Acetonitrile (ACN)	HPLC Grade

Experimental Protocols



Solid-Phase Peptide Synthesis (SPPS) of CREKA

This protocol is based on the widely used Fmoc/tBu strategy.[1]

- 1. Resin Preparation:
- Start with Fmoc-Ala-Wang resin, which will yield a peptide with a C-terminal carboxylic acid. [3][4]
- Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- 2. Amino Acid Coupling Cycles (for Lys, Glu, Arg, Cys):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and Dichloromethane (DCM).
- · Amino Acid Activation and Coupling:
 - In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, or Fmoc-Cys(Trt)-OH), 3 equivalents of a coupling agent like HBTU or HATU, and 6 equivalents of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
 - Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
 - Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
- Washing: After complete coupling, wash the resin extensively with DMF and DCM.
- 3. Cleavage and Deprotection:
- After the final amino acid (Cys) has been coupled, wash the resin with DCM and dry it under vacuum.



- Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. This cocktail is effective for peptides containing Cys(Trt) and Arg(Pbf) protecting groups.[5]
- Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

Purification of CREKA Peptide by RP-HPLC

The standard method for purifying peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

- 1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.
- Filter the sample through a 0.22 μm syringe filter before injection.
- 2. HPLC Conditions:
- Column: A C18 column (e.g., 5 μm particle size, 100 Å pore size, 4.6 x 250 mm) is suitable for the purification of this short peptide.[7][8]
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A typical gradient would be 5-60% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.



- Detection: Monitor the elution at a wavelength of 220 nm.[9]
- 3. Fraction Collection and Analysis:
- · Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity
 of the peptide by mass spectrometry. The expected mass for CREKA is 605.71 Da.
- Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Biological Activity Assay: Fibrin-Fibronectin Binding ELISA

This protocol is a general guideline for an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the binding of CREKA to a fibrin-fibronectin complex.

- 1. Plate Coating:
- Coat the wells of a 96-well microtiter plate with a solution of human fibronectin (e.g., 10 μg/mL in PBS) overnight at 4°C.
- Wash the wells with PBS containing 0.05% Tween-20 (PBST).
- Add a solution of human fibrinogen (e.g., 20 µg/mL in PBS) to the wells and incubate for 1 hour at 37°C.
- Induce fibrin clot formation by adding thrombin (e.g., 1 U/mL) and incubating for 30 minutes at 37°C.
- Wash the wells with PBST.
- 2. Blocking:
- Block non-specific binding sites by adding a blocking buffer (e.g., 5% Bovine Serum Albumin in PBST) to each well and incubating for 1 hour at room temperature.
- Wash the wells with PBST.



- 3. Peptide Binding:
- Prepare serial dilutions of the purified **CREKA peptide** in blocking buffer.
- Add the peptide solutions to the wells and incubate for 2 hours at room temperature.
- Wash the wells extensively with PBST.
- 4. Detection (assuming a biotinylated **CREKA peptide**):
- Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.
- Wash the wells with PBST.
- Add a TMB substrate solution and incubate until a color change is observed.
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
- Read the absorbance at 450 nm using a microplate reader. The absorbance will be proportional to the amount of bound CREKA peptide.

Visualizations



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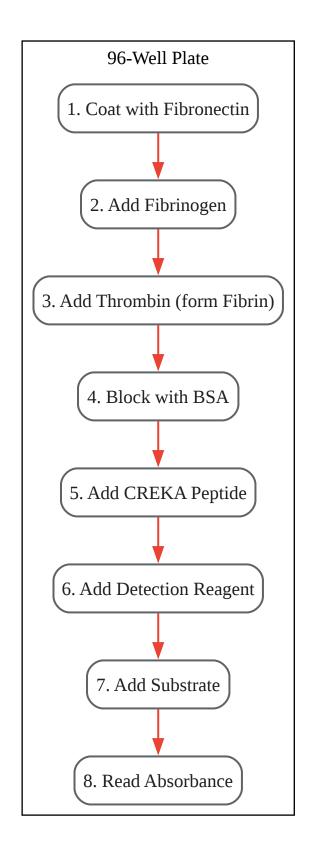
Caption: Solid-Phase Synthesis Workflow for **CREKA Peptide**.



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Caption: RP-HPLC Purification Workflow for CREKA Peptide.





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Caption: ELISA Workflow for CREKA Binding to Fibrin-Fibronectin.



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